molecular formula C8H10BrNOS B13338359 3-[(3-Bromothiophen-2-yl)methoxy]azetidine

3-[(3-Bromothiophen-2-yl)methoxy]azetidine

Cat. No.: B13338359
M. Wt: 248.14 g/mol
InChI Key: NLTHGDGARNVHMC-UHFFFAOYSA-N
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Description

3-[(3-Bromothiophen-2-yl)methoxy]azetidine is a heterocyclic compound featuring an azetidine ring (a four-membered saturated nitrogen-containing ring) linked via a methoxy group to a 3-bromothiophene moiety. This compound is of interest in medicinal chemistry as a building block for drug discovery, particularly in the development of cannabinoid receptor modulators or kinase inhibitors, given the prevalence of azetidine and thiophene motifs in bioactive molecules .

Properties

Molecular Formula

C8H10BrNOS

Molecular Weight

248.14 g/mol

IUPAC Name

3-[(3-bromothiophen-2-yl)methoxy]azetidine

InChI

InChI=1S/C8H10BrNOS/c9-7-1-2-12-8(7)5-11-6-3-10-4-6/h1-2,6,10H,3-5H2

InChI Key

NLTHGDGARNVHMC-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=C(C=CS2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 3-[(3-Bromothiophen-2-yl)methoxy]azetidine typically involves the reaction of 3-bromothiophene-2-carbaldehyde with azetidine in the presence of a base and a suitable solvent. The reaction conditions may vary, but common reagents include sodium hydride or potassium carbonate as the base and dimethylformamide or tetrahydrofuran as the solvent . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the synthetic route described above can be scaled up for larger-scale production if needed.

Chemical Reactions Analysis

3-[(3-Bromothiophen-2-yl)methoxy]azetidine can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromothiophene moiety can yield 3-[(3-bromothiophen-2-yl)sulfonyl]azetidine, while substitution of the bromine atom with an amine can produce 3-[(3-aminothiophen-2-yl)methoxy]azetidine.

Scientific Research Applications

3-[(3-Bromothiophen-2-yl)methoxy]azetidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(3-Bromothiophen-2-yl)methoxy]azetidine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromothiophene moiety can participate in π-π interactions with aromatic amino acids in proteins, while the azetidine ring can form hydrogen bonds with polar residues . These interactions can alter the conformation and activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Azetidine Derivatives with Aryl/Alkyl Substituents
  • 3-(2-Bromophenyl)azetidine hydrochloride (EN300-300278): This derivative substitutes the thiophene-methoxy group with a 2-bromophenyl group directly attached to the azetidine ring. The absence of the methoxy linker reduces conformational flexibility, while the ortho-bromine on the phenyl ring may hinder rotational freedom compared to the para-substituted analogs.
  • Azetidine Ethers (e.g., 24g, 24h in ): Synthesized via Brønsted acid-catalyzed alkylation of azetidinols with primary/secondary alcohols, these compounds exhibit moderate to high yields (47–79%). The methoxy ethanol-derived azetidine ether (24g, 52% yield) and ethylene glycol derivative (24h, 79% yield) demonstrate the compatibility of azetidine with polyether chains. In contrast, 3-[(3-Bromothiophen-2-yl)methoxy]azetidine’s bromothiophene group may require optimized conditions to avoid side reactions (e.g., dehalogenation) .
Oxetane Analogs

Oxetanes, isosteric to azetidines but oxygen-containing, exhibit distinct reactivity.

Physicochemical Properties

The bromothiophene group in this compound contributes to increased molecular weight and lipophilicity compared to simpler azetidine ethers (e.g., 24a–24j in ). This may enhance membrane permeability but reduce aqueous solubility. The electron-withdrawing bromine atom could also polarize the thiophene ring, affecting π-π stacking interactions in crystal packing or protein binding .

Data Tables

Table 1. Comparison of Azetidine Derivatives

Compound Name Substituent Ring Type Synthesis Yield* Key Features References
This compound 3-Bromothiophen-2-yl methoxy Azetidine Not reported Bromothiophene enhances cross-coupling
3-(2-Bromophenyl)azetidine hydrochloride 2-Bromophenyl Azetidine Not reported Rigid aryl substitution
Azetidine ethers (24g, 24h) Methoxy ethanol/ethylene glycol Azetidine 52–79% High yields with primary alcohols
Oxetane derivatives Varied alcohols Oxetane Comparable to azetidines Higher metabolic stability

*Yields inferred from analogous syntheses in .

Table 2. Functional Group Impact on Reactivity

Functional Group Effect on Azetidine Reactivity Example Compound
3-Bromothiophene-methoxy Enhances Suzuki-Miyaura coupling potential; electron-deficient This compound
2-Bromophenyl Steric hindrance; potential for Ullmann coupling 3-(2-Bromophenyl)azetidine
Methoxy polyethers Increases hydrophilicity; may reduce membrane permeability Azetidine ethers (24g, 24h)

Research Implications and Gaps

While this compound’s synthetic accessibility is implied by supplier listings (), detailed studies on its reactivity (e.g., cross-coupling efficiency) and bioactivity are lacking. Comparative studies with oxetane analogs could clarify the trade-offs between nitrogen’s hydrogen-bonding capacity and oxygen’s metabolic stability. Further exploration of its role in targeted therapies, particularly in combination with bromothiophene’s electronic properties, is warranted.

Biological Activity

3-[(3-Bromothiophen-2-yl)methoxy]azetidine is a novel compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₈H₉BrNOS
  • Molecular Weight : 248.14 g/mol

The presence of an azetidine ring combined with a bromothiophene moiety and a methoxy group contributes to its distinctive chemical reactivity and biological properties.

Research indicates that this compound may interact with various biological targets, including enzymes and receptors. The interaction profile suggests that the compound could modulate key biochemical pathways, leading to therapeutic effects against several diseases.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
  • Receptor Modulation : The compound might also act on different receptors, influencing cellular signaling mechanisms that are crucial in cancer progression and other diseases.

Antimicrobial Properties

Studies have shown that this compound exhibits significant antimicrobial activity. The compound has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) : Research indicates an MIC value that suggests strong antibacterial properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound induces apoptosis in cancer cell lines.

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)20Cell cycle arrest and apoptosis

Case Studies

  • Study on Antimicrobial Activity :
    A recent study assessed the antibacterial effects of this compound against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Results showed a notable reduction in bacterial growth, indicating its potential as a therapeutic agent for resistant infections.
  • Anticancer Evaluation :
    Another study focused on the compound's effects on human cancer cell lines. The results demonstrated that treatment with this compound led to significant cell death in MCF-7 cells through the activation of apoptotic pathways, suggesting its role as a promising anticancer agent.

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